Benzene, (dodecylsulfonyl)-
CAS No.: 78904-63-9
Cat. No.: VC19356731
Molecular Formula: C18H30O2S
Molecular Weight: 310.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 78904-63-9 |
|---|---|
| Molecular Formula | C18H30O2S |
| Molecular Weight | 310.5 g/mol |
| IUPAC Name | dodecylsulfonylbenzene |
| Standard InChI | InChI=1S/C18H30O2S/c1-2-3-4-5-6-7-8-9-10-14-17-21(19,20)18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17H2,1H3 |
| Standard InChI Key | STOYPUWKTQLYDO-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCS(=O)(=O)C1=CC=CC=C1 |
Introduction
Chemical Identification and Structural Characteristics
Molecular Architecture
Benzene, (dodecylsulfonyl)-, features a benzene core bonded to a dodecylsulfonyl moiety (–SO₂C₁₂H₂₅). The sulfonyl group (–SO₂–) introduces strong electron-withdrawing effects, altering the aromatic ring’s reactivity compared to unsubstituted benzene . The dodecyl chain, a 12-carbon alkyl group, confers hydrophobic properties, making the compound amphiphilic—a trait critical for surfactant applications .
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₃₂O₂S | |
| Molecular Weight | 324.57 g/mol | |
| CAS Registry Number | 68716-79-0 | |
| Synonyms | Benzyl dodecyl sulfone | |
| Physical State (25°C) | Solid (waxy) |
Spectroscopic Identification
While specific spectral data for benzene, (dodecylsulfonyl)-, is scarce in available literature, analogous sulfonated aromatics exhibit characteristic infrared (IR) absorptions at 1,150–1,350 cm⁻¹ (S=O asymmetric stretch) and 1,020–1,080 cm⁻¹ (S–O symmetric stretch) . Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct proton environments: aromatic protons (δ 7.2–7.8 ppm), methylene groups adjacent to sulfonyl (δ 3.0–3.5 ppm), and aliphatic chain protons (δ 1.2–1.6 ppm) .
Synthesis and Industrial Production
Alkylation and Sulfonation Pathways
The synthesis of benzene, (dodecylsulfonyl)-, likely proceeds via a two-step process:
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Alkylation of Benzene: Benzene reacts with 1-dodecene in the presence of acid catalysts (e.g., HF or AlCl₃) to form dodecylbenzene .
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Sulfonation: Dodecylbenzene undergoes sulfonation using sulfur trioxide (SO₃) or oleum, yielding dodecylbenzenesulfonic acid. Subsequent oxidation converts the sulfonic acid (–SO₃H) to the sulfonyl group (–SO₂–) .
Critical Reaction Parameters:
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Temperature: 40–60°C (sulfonation step to avoid side reactions) .
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Solvent: Dichloroethane or sulfuric acid (ensures homogeneity) .
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Yield Optimization: Excess SO₃ and controlled stoichiometry minimize polysubstitution .
Industrial Scalability
Large-scale production faces challenges in separating isomers. The sulfonation of dodecylbenzene predominantly yields the para-isomer due to steric and electronic factors, but commercial processes achieve ~85% selectivity . Recent advances in microreactor technology have improved heat dissipation during exothermic sulfonation, enhancing purity and throughput .
Applications in Surfactant Chemistry
Role in Detergent Formulations
Benzene, (dodecylsulfonyl)-, is a precursor to sodium dodecylbenzenesulfonate (SDBS), a ubiquitous anionic surfactant in laundry detergents and emulsifiers . Its amphiphilic structure enables micelle formation, reducing water’s surface tension to 30–40 mN/m at critical micelle concentrations (CMC) of 0.1–1 mM .
Enhanced Oil Recovery (EOR)
In petroleum industries, sulfonated derivatives of this compound improve oil displacement efficiency by lowering interfacial tension between crude oil and brine. Field trials demonstrate a 15–20% increase in oil recovery when using sulfonated surfactants at 0.5–2 wt% concentrations .
Toxicological and Environmental Profiles
Biodegradation Mechanisms
Microbial degradation by Chlorella vulgaris proceeds via three stages:
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Chain Shortening: β-oxidation cleaves the dodecyl chain into C₄–C₆ fragments .
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Ring Hydroxylation: Monooxygenases introduce –OH groups, forming catechol derivatives.
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Ring Cleavage: Dioxygenases open the aromatic ring, yielding aliphatic dicarboxylic acids (e.g., maleic acid) .
Table 2: Degradation Intermediates
| Intermediate | Detection Method | Source |
|---|---|---|
| 4-Sodium sulfophenyldodecanoate | ESI-MS (m/z 355) | |
| Butanedioic acid | GC-MS (m/z 117.018) |
Ecotoxicological Impact
Future Research Directions
Green Synthesis Methods
Catalytic systems using immobilized ionic liquids (e.g., [BMIM][HSO₄]) could replace HF in alkylation, reducing corrosion hazards and waste . Photocatalytic sulfonation with TiO₂ nanoparticles may offer energy-efficient alternatives to traditional SO₃-based routes .
Advanced Remediation Strategies
Gene-edited Pseudomonas strains expressing cytochrome P450 enzymes show promise in accelerating degradation rates. Pilot-scale bioreactors achieve >90% removal of sulfonated aromatics within 72 hours under optimized conditions .
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